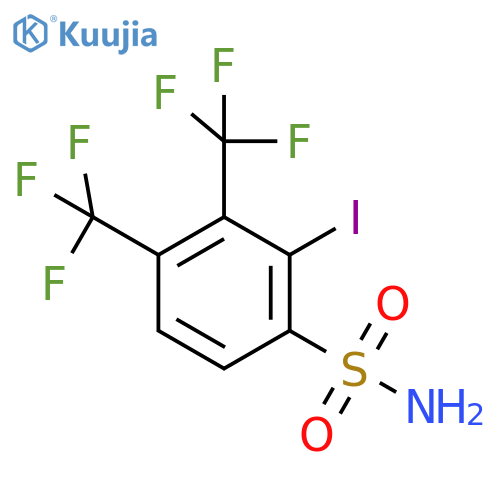Cas no 1805524-90-6 (3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide)

1805524-90-6 structure
商品名:3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide
CAS番号:1805524-90-6
MF:C8H4F6INO2S
メガワット:419.082754135132
CID:4964851
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide
-
- インチ: 1S/C8H4F6INO2S/c9-7(10,11)3-1-2-4(19(16,17)18)6(15)5(3)8(12,13)14/h1-2H,(H2,16,17,18)
- InChIKey: HIZYMJLQLAITCP-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=CC(C(F)(F)F)=C1C(F)(F)F)S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 418.89117 g/mol
- どういたいしつりょう: 418.89117 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 419.08
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 68.5
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033926-1g |
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide |
1805524-90-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1805524-90-6 (3,4-Bis(trifluoromethyl)-2-iodobenzenesulfonamide) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
